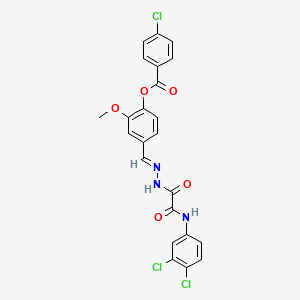
Chlorooctylmercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorooctylmercury is an organomercury compound with the chemical formula C8H17ClHg. It is a member of the broader class of organomercury compounds, which are characterized by the presence of a mercury atom bonded to a carbon atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorooctylmercury can be synthesized through the direct reaction of mercury with an alkyl halide. The general reaction involves the combination of mercury with an alkyl iodide to form the corresponding organomercury compound. For example:
Hg+C8H17I→C8H17HgI
This reaction can be followed by the substitution of the iodide group with a chloride group to yield this compound:
C8H17HgI+NaCl→C8H17HgCl+NaI
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents and catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Chlorooctylmercury undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to form elemental mercury.
Substitution: The chloride group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium iodide (NaI) or other halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride, while reduction can produce elemental mercury.
Scientific Research Applications
Chlorooctylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: this compound is employed in studies involving the interaction of mercury compounds with biological systems.
Medicine: Research on this compound includes its potential use in developing mercury-based pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which chlorooctylmercury exerts its effects involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets include enzymes and proteins that contain cysteine residues.
Comparison with Similar Compounds
Similar Compounds
Chloromethylmercury: Similar in structure but with a shorter carbon chain.
Chlorooctadecylmercury: Similar but with a longer carbon chain.
Mercury(II) chloride: Contains mercury bonded to two chloride atoms.
Uniqueness
Chlorooctylmercury is unique due to its specific carbon chain length, which influences its chemical properties and reactivity. This makes it suitable for particular applications where other organomercury compounds may not be as effective.
Properties
CAS No. |
26674-66-8 |
|---|---|
Molecular Formula |
C8H17ClHg |
Molecular Weight |
349.26 g/mol |
IUPAC Name |
chloro(octyl)mercury |
InChI |
InChI=1S/C8H17.ClH.Hg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
YUMXSIQMOHOYIH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





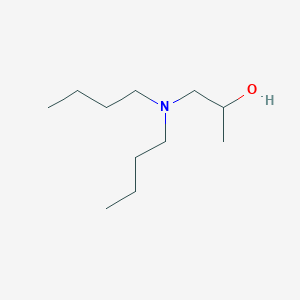
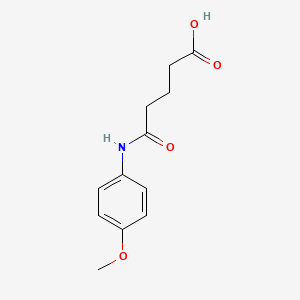

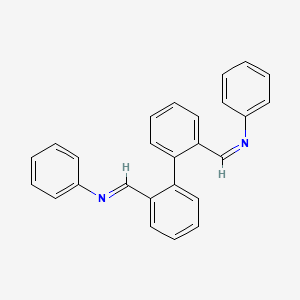

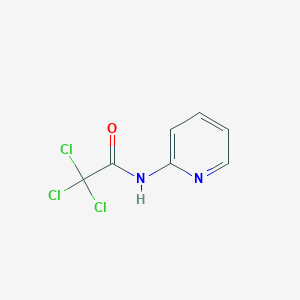
![N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline](/img/structure/B11959877.png)
![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959909.png)
